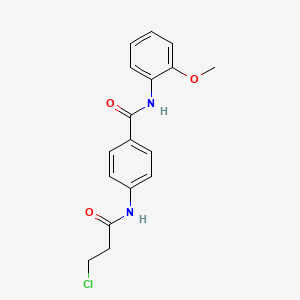
2,4-dichloro-N-(4-mesitylthiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2,4-dichloro-N-(4-mesitylthiazol-2-yl)benzamide is a derivative of benzamide with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, structure, and biological activities, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of benzoyl chloride with various amines or thioamides. For example, in one study, benzamide derivatives were synthesized by reacting potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process . Another approach involved the condensation reaction of 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . These techniques allow for the determination of functional groups, bond lengths, angles, and overall molecular conformation. For instance, X-ray crystallography has revealed that similar compounds can form discrete dimers connected into a three-dimensional network by hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization and coordination with metal ions. For example, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives with copper(II) chloride led to cyclization and the formation of copper(II) complexes . These reactions are crucial for modifying the chemical structure and properties of the compounds, which can influence their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be studied using techniques like thermal analysis (TG/DTA) and computational methods like density functional theory (DFT) . These properties are important for understanding the behavior of the compounds under different conditions and for their potential applications in various fields.
Biological Activities
Benzamide derivatives exhibit a range of biological activities, including cytotoxicity against cancer cell lines, insecticidal activity, antibacterial properties, and psychotropic effects . For example, certain N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes showed significant cytotoxicity against breast and prostate cancer cell lines . Another study reported high anti-inflammatory activity and selective cytotoxic effects of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives .
Scientific Research Applications
DNA Minor Groove Binders
- Benzimidazole derivatives, similar in structure to 2,4-dichloro-N-(4-mesitylthiazol-2-yl)benzamide, have been extensively studied for their ability to bind to the minor groove of DNA. Such compounds exhibit specificity for AT-rich sequences and are utilized in fluorescent DNA staining, chromosome analysis, and as radioprotectors and topoisomerase inhibitors. This illustrates the compound's potential applications in molecular biology and cancer research (Issar & Kakkar, 2013).
Therapeutic Potential of Benzothiazoles
- Benzothiazole scaffolds are known for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. This indicates the potential for this compound and similar compounds to be developed into drugs for various diseases and disorders, demonstrating their significance in pharmaceutical research and drug development (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Antitumor Activity of Imidazole Derivatives
- The exploration of imidazole derivatives, closely related to the chemical structure of interest, reveals their significant antitumor activity. This supports the potential research application of this compound in developing new antitumor drugs and understanding the mechanisms of action against cancer (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
properties
IUPAC Name |
2,4-dichloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-10-6-11(2)17(12(3)7-10)16-9-25-19(22-16)23-18(24)14-5-4-13(20)8-15(14)21/h4-9H,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTVROWSHFUEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


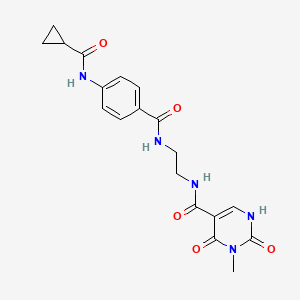
![3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2552015.png)
![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2552020.png)
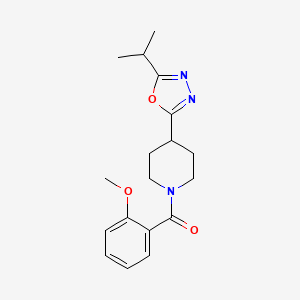
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2552022.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2552023.png)
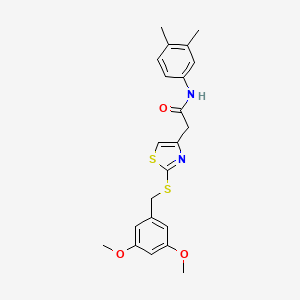

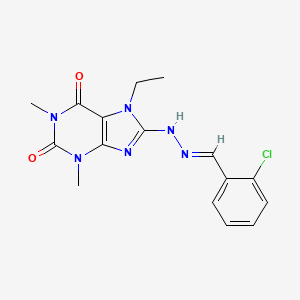
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2552031.png)
![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide](/img/structure/B2552032.png)
![5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2552033.png)
